1-methylcyclooctane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylcyclooctane-1-carboxylic acid is an organic compound with the molecular formula C10H18O2 It is a cycloalkane derivative, characterized by a cyclooctane ring with a methyl group and a carboxylic acid functional group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylcyclooctane-1-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 1-methylcyclooctanol using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically requires acidic conditions and elevated temperatures to proceed efficiently.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of cyclooctene followed by carboxylation. This method allows for large-scale production with high yields and purity. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the hydrogenation process.
Chemical Reactions Analysis
Types of Reactions: 1-Methylcyclooctane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form 1-methylcyclooctane-1,1-dicarboxylic acid using strong oxidizing agents.
Reduction: Reduction of the carboxylic acid group can yield 1-methylcyclooctane-1-methanol.
Substitution: The carboxylic acid group can be converted into other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions, elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) for conversion to acid chlorides, followed by reactions with nucleophiles.
Major Products:
Oxidation: 1-Methylcyclooctane-1,1-dicarboxylic acid.
Reduction: 1-Methylcyclooctane-1-methanol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methylcyclooctane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism by which 1-methylcyclooctane-1-carboxylic acid exerts its effects depends on the specific application. In biological systems, the compound may interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their function and stability.
Comparison with Similar Compounds
1-Methylcyclooctane-1-carboxylic acid can be compared with other cycloalkane carboxylic acids, such as:
Cyclohexanecarboxylic acid: A smaller ring structure with different physical and chemical properties.
Cyclooctanecarboxylic acid: Lacks the methyl group, resulting in different reactivity and applications.
Cyclodecanecarboxylic acid: A larger ring structure with distinct properties and uses.
Properties
CAS No. |
35664-94-9 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-methylcyclooctane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2/c1-10(9(11)12)7-5-3-2-4-6-8-10/h2-8H2,1H3,(H,11,12) |
InChI Key |
NVHVUKCFHWOQQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCCCC1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.